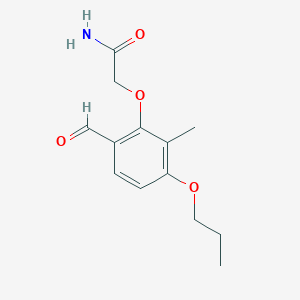
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and phenanthrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester typically involves the esterification of methanesulfonic acid with a phenanthrene derivative. The reaction conditions often require the use of a strong acid catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenanthrene compounds .
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the phenanthrene derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of methanesulfonic acid and phenanthrene derivatives, such as:
- Methanesulfonic acid, ethyl ester
- Trifluoro-methanesulfonic acid 2-methoxy-ethyl ester
- Methanesulfonic acid, 2-(dimethylamino)ethyl ester .
Uniqueness
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is unique due to its trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased acidity and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
817160-38-6 |
|---|---|
Fórmula molecular |
C17H11F3O4S |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(2-oxo-2-phenanthren-2-ylethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H11F3O4S/c18-17(19,20)25(22,23)24-10-16(21)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |
Clave InChI |
KWNFKBLXYDXBPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)COS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



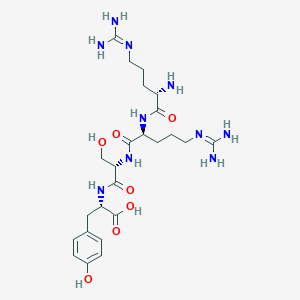
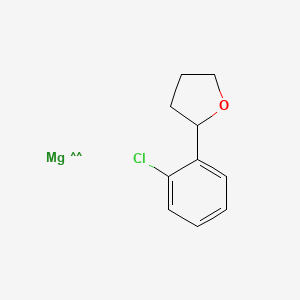
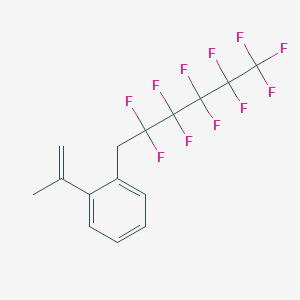
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
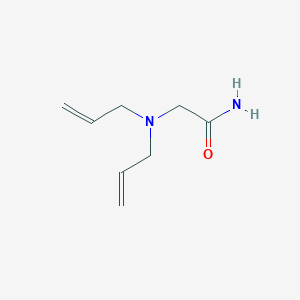
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)



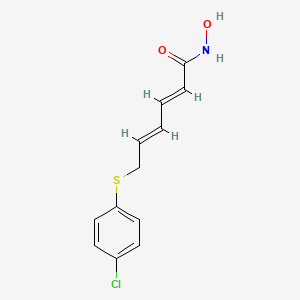
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
